![molecular formula C13H13NO5 B3164738 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893732-31-5](/img/structure/B3164738.png)
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 893732-31-5 . Its molecular weight is 263.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO5/c1-14-9-5-11(19-3)10(18-2)4-7(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.25 . Unfortunately, other specific properties such as density, boiling point, and melting point are not available in the retrieved data.Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives, the results of their action can be expected to be diverse .
Advantages and Limitations for Lab Experiments
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, including the identification of its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound and to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the development of this compound derivatives with improved properties and the identification of its potential use in combination therapy with other anticancer agents are areas of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. This compound has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. The mechanism of action of this compound involves the inhibition of various cellular pathways, leading to the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its poor solubility in water is a limitation that needs to be addressed. Future research on this compound is required to optimize its synthesis method, investigate its pharmacokinetics and pharmacodynamics, and develop this compound derivatives with improved properties.
Scientific Research Applications
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. One of the primary areas of research has been the identification of its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of several diseases.
properties
IUPAC Name |
3-formyl-5,6-dimethoxy-1-methylindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-9-5-11(19-3)10(18-2)4-7(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAAUWXUPQVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C(=O)O)C=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187827 | |
Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893732-31-5 | |
Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893732-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601187827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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